molecular formula C11H11N3O2 B11887693 Imidazo[1,2-a]pyridine, 2-(2-methyl-1-propenyl)-3-nitro- CAS No. 129179-31-3

Imidazo[1,2-a]pyridine, 2-(2-methyl-1-propenyl)-3-nitro-

Cat. No.: B11887693
CAS No.: 129179-31-3
M. Wt: 217.22 g/mol
InChI Key: JZBANANRAZTJLA-UHFFFAOYSA-N
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Description

2-(2-Methylprop-1-en-1-yl)-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylprop-1-en-1-yl)-3-nitroimidazo[1,2-a]pyridine typically involves the reaction of 2-amino-3-nitropyridine with an appropriate alkene under phase transfer catalysis conditions. Benzyl triethyl ammonium chloride is often used as the phase transfer catalyst . The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of phase transfer catalysis and the use of common organic solvents suggest that scaling up the synthesis would involve similar conditions, with adjustments for larger reaction volumes and enhanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylprop-1-en-1-yl)-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(2-Methylprop-1-en-1-yl)-3-nitroimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methylprop-1-en-1-yl)-3-nitroimidazo[1,2-a]pyridine involves the inhibition of bacterial enzymes essential for cell wall synthesis. The nitro group is believed to play a crucial role in this inhibition, possibly through the formation of reactive intermediates that disrupt enzyme function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(2-methylprop-1-en-1-yl)-1H-benzimidazole
  • 2-Methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate

Uniqueness

2-(2-Methylprop-1-en-1-yl)-3-nitroimidazo[1,2-a]pyridine is unique due to its combined imidazole and pyridine rings, which confer distinct chemical properties and biological activities. Its nitro group also enhances its potential as an antimicrobial agent, distinguishing it from other similar compounds.

Properties

CAS No.

129179-31-3

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

2-(2-methylprop-1-enyl)-3-nitroimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H11N3O2/c1-8(2)7-9-11(14(15)16)13-6-4-3-5-10(13)12-9/h3-7H,1-2H3

InChI Key

JZBANANRAZTJLA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C(N2C=CC=CC2=N1)[N+](=O)[O-])C

Origin of Product

United States

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